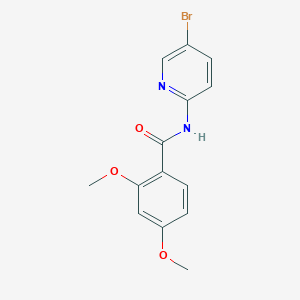![molecular formula C19H22N2O4 B243789 N-[3-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide](/img/structure/B243789.png)
N-[3-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide, also known as IB-MECA, is a synthetic compound that is used in scientific research. It belongs to the class of adenosine A3 receptor agonists and is commonly used to study the effects of adenosine on various physiological and biochemical processes.
Wirkmechanismus
N-[3-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide acts as an agonist of the adenosine A3 receptor, which is a G protein-coupled receptor that is involved in various physiological and biochemical processes. Activation of the adenosine A3 receptor by N-[3-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide leads to the activation of various signaling pathways, which can result in the inhibition of inflammation and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-[3-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide has been shown to have a variety of biochemical and physiological effects. It can inhibit the production of pro-inflammatory cytokines and chemokines, which can help to reduce inflammation. N-[3-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide has also been shown to induce apoptosis in cancer cells, which can help to inhibit their growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[3-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide in lab experiments is its specificity for the adenosine A3 receptor. This allows researchers to study the effects of adenosine on various biological processes without the interference of other receptors. However, one limitation of using N-[3-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide is that it can have off-target effects, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for the use of N-[3-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide in scientific research. One direction is the study of its effects on cardiovascular diseases, as adenosine has been shown to have a protective effect on the heart. Another direction is the study of its effects on neurodegenerative diseases, as adenosine has been shown to have neuroprotective effects. Additionally, the development of more specific adenosine A3 receptor agonists could help to further elucidate the role of adenosine in various biological processes.
Synthesemethoden
The synthesis of N-[3-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide involves several steps, including the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-(isobutyrylamino)aniline to form the amide product, which is then further reacted with sodium methoxide to form N-[3-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide.
Wissenschaftliche Forschungsanwendungen
N-[3-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide has been widely used in scientific research to study the effects of adenosine on various biological processes. It is commonly used in studies related to inflammation, cancer, and cardiovascular diseases. N-[3-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide has been shown to have anti-inflammatory effects and can inhibit the growth of cancer cells.
Eigenschaften
Molekularformel |
C19H22N2O4 |
|---|---|
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
3,5-dimethoxy-N-[3-(2-methylpropanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C19H22N2O4/c1-12(2)18(22)20-14-6-5-7-15(10-14)21-19(23)13-8-16(24-3)11-17(9-13)25-4/h5-12H,1-4H3,(H,20,22)(H,21,23) |
InChI-Schlüssel |
ABSHEGNEYCJUPV-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC(=CC(=C2)OC)OC |
Kanonische SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC(=CC(=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-chlorobenzamide](/img/structure/B243709.png)
![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-3-chlorobenzamide](/img/structure/B243710.png)
![2-[(4-ethylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B243711.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B243714.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-4-propoxybenzamide](/img/structure/B243716.png)



![N-acetyl-N'-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea](/img/structure/B243722.png)
![N-acetyl-N'-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea](/img/structure/B243723.png)
![N-{[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-2,2-dimethylpropanamide](/img/structure/B243724.png)
![N-(3-{[2-(4-bromophenoxy)-2-methylpropanoyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B243725.png)